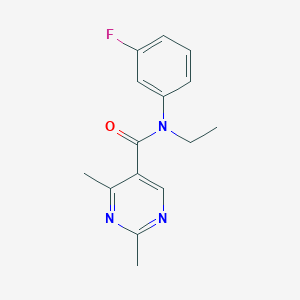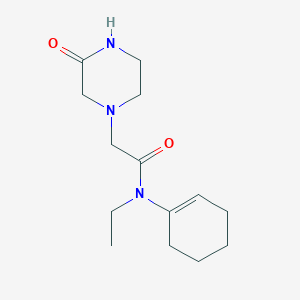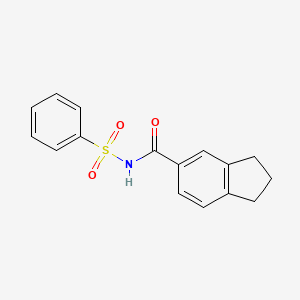![molecular formula C18H33N3O2 B7635679 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea, also known as CPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the initiation of protein synthesis.
Wirkmechanismus
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea is a selective inhibitor of eIF4E, which plays a crucial role in the initiation of protein synthesis. eIF4E binds to the 5' cap structure of mRNA and recruits other translation initiation factors to form a complex that initiates protein synthesis. 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea binds to eIF4E and prevents it from binding to the mRNA cap structure, which inhibits protein synthesis.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea has been shown to have several biochemical and physiological effects. Studies have shown that 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea can selectively inhibit the translation of specific mRNAs, which can lead to the suppression of tumor growth and the prevention of neurodegeneration. 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea has also been shown to have anti-inflammatory effects, which can lead to the prevention of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea in lab experiments is its selectivity. 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea selectively inhibits the translation of specific mRNAs, which can lead to more precise experimental results. However, one of the limitations of using 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea in lab experiments is its potential toxicity. 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea. One direction is to study the potential applications of 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea in other diseases, such as cardiovascular disease and diabetes. Another direction is to study the potential use of 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea as a therapeutic agent, either alone or in combination with other drugs. Finally, further research is needed to better understand the mechanism of action of 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea and its potential side effects.
Synthesemethoden
The synthesis of 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of cyclopropylpropionaldehyde with methylamine to form N-methylcyclopropylpropylamine. The second step involves the reaction of N-methylcyclopropylpropylamine with morpholine to form 1-morpholin-4-ylcyclopropylmethylamine. The third step involves the reaction of 1-morpholin-4-ylcyclopropylmethylamine with cyclohexanone to form 1-morpholin-4-ylcyclohexylmethylamine. The final step involves the reaction of 1-morpholin-4-ylcyclohexylmethylamine with urea to form 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea is in cancer research. Studies have shown that 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea can selectively inhibit the translation of oncogenic mRNAs, which can lead to the suppression of tumor growth. 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea can regulate the translation of mRNAs that are involved in synaptic plasticity, which can lead to the prevention of neurodegeneration.
Eigenschaften
IUPAC Name |
1-(1-cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-15(16-6-7-16)20(2)17(22)19-14-18(8-4-3-5-9-18)21-10-12-23-13-11-21/h15-16H,3-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJYBHYBEWSRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)

![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)

![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)

![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)